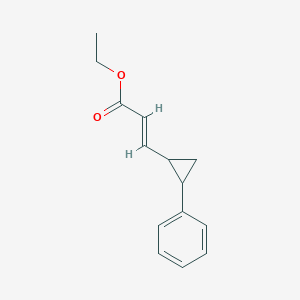![molecular formula C13H14N4OS2 B5368901 5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5368901.png)
5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiadiazoles and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of 5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, it has also been reported to modulate the activity of various receptors such as dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, it has also been reported to reduce the levels of various inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
実験室実験の利点と制限
One of the main advantages of using 5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine in lab experiments is its wide range of applications. This compound has been used in various fields such as medicinal chemistry, neuroscience, and immunology. However, one of the main limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the use of 5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine. One of the main directions is the development of new derivatives of this compound with improved pharmacological properties. In addition, there is also a need for further studies to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, there is also a need for further studies to investigate the potential toxicity of this compound and its safety profile.
合成法
The synthesis of 5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been reported through various methods. One of the most common methods involves the reaction of 2-amino-5-(3,4-dihydro-1(2H)-quinolinyl)-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of potassium carbonate. Another method involves the reaction of 2-amino-5-(3,4-dihydro-1(2H)-quinolinyl)-1,3,4-thiadiazole with ethyl 2-chloroacetate in the presence of potassium carbonate.
科学的研究の応用
5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been used in various scientific research studies. One of the most common applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In addition, it has also been used as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c14-12-15-16-13(20-12)19-8-11(18)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6H,3,5,7-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKHYMPVOKAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)
![2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)morpholin-2-yl]ethanol](/img/structure/B5368831.png)
![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5368835.png)
![5-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5368842.png)
![7-(cyclopropylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368845.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5368867.png)
![3-chloro-4-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5368870.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)
![1-ethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5368888.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)
